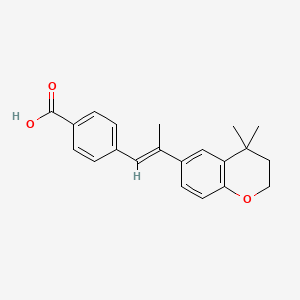
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is an organic compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving an aldehyde and a phenol derivative. This step often requires acidic or basic conditions to facilitate the cyclization.
Introduction of the Propenyl Group: The propenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Attachment of the Benzoic Acid Moiety: The final step involves the esterification or amidation of the chroman derivative with benzoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more sustainable and less toxic are often preferred in industrial settings.
化学反应分析
Types of Reactions
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
Oxidation: Formation of chromanone or benzoic acid derivatives.
Reduction: Formation of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propyl)benzoic acid.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The chroman ring system is known to interact with free radicals, providing antioxidant effects. Additionally, the compound may inhibit certain enzymes or receptors involved in inflammatory pathways, contributing to its anti-inflammatory properties.
相似化合物的比较
Similar Compounds
Chroman-2-one: A simpler chroman derivative with known antioxidant properties.
4,4-Dimethylchroman: A chroman derivative without the propenyl and benzoic acid groups.
p-(2-(4,4-Dimethylchroman-6-yl)ethyl)benzoic acid: A similar compound with an ethyl group instead of a propenyl group.
Uniqueness
(E)-p-(2-(4,4-Dimethylchroman-6-yl)propenyl)benzoic acid is unique due to its specific combination of a chroman ring, a propenyl group, and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other chroman derivatives.
属性
| 88579-29-7 | |
分子式 |
C21H22O3 |
分子量 |
322.4 g/mol |
IUPAC 名称 |
4-[(E)-2-(4,4-dimethyl-2,3-dihydrochromen-6-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C21H22O3/c1-14(12-15-4-6-16(7-5-15)20(22)23)17-8-9-19-18(13-17)21(2,3)10-11-24-19/h4-9,12-13H,10-11H2,1-3H3,(H,22,23)/b14-12+ |
InChI 键 |
DFQLRIXABZAEHT-WYMLVPIESA-N |
手性 SMILES |
C/C(=C\C1=CC=C(C=C1)C(=O)O)/C2=CC3=C(C=C2)OCCC3(C)C |
规范 SMILES |
CC(=CC1=CC=C(C=C1)C(=O)O)C2=CC3=C(C=C2)OCCC3(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



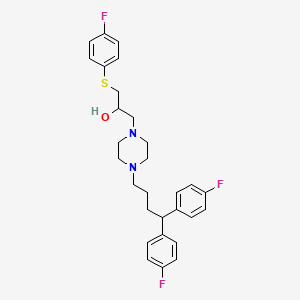
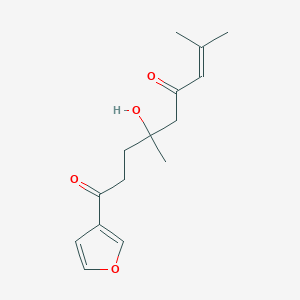
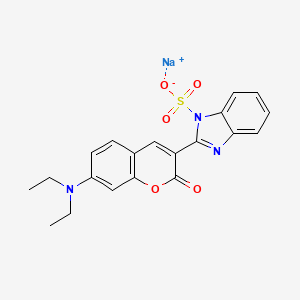
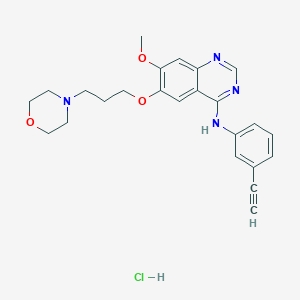




![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)


![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12777177.png)

